![molecular formula C16H15NO2 B11860618 2-(2-Methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one](/img/structure/B11860618.png)
2-(2-Methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one is an organic compound that belongs to the class of quinolinones It is characterized by the presence of a methoxy group attached to the phenyl ring and a dihydroquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxybenzaldehyde with aniline derivatives, followed by cyclization using acidic or basic catalysts. The reaction conditions often include refluxing in solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions include various substituted quinolinones, dihydroquinolinones, and other functionalized derivatives. These products can exhibit different chemical and physical properties, making them useful for diverse applications.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2-(2-Methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one exhibits notable antimicrobial properties. Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity in vitro. It inhibits the production of pro-inflammatory cytokines, which are responsible for mediating inflammatory responses. This property positions it as a candidate for developing treatments for inflammatory diseases .
Anticancer Potential
Recent studies have highlighted the anticancer properties of this compound. It has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The compound's mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules. For example, it can be utilized in cyclization reactions to produce other heterocyclic compounds .
Precursor for Drug Development
Due to its biological activities, this compound is being explored as a precursor for synthesizing novel therapeutic agents. Researchers are investigating modifications to enhance its efficacy and selectivity against specific biological targets .
Case Studies
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit or activate enzymes, receptors, or other proteins, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)-1H-indole: This compound shares a similar methoxyphenyl group but has an indole core instead of a quinolinone core.
2-Methoxyphenyl isocyanate: This compound contains the same methoxyphenyl group but is an isocyanate derivative.
Uniqueness
2-(2-Methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
2-(2-Methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula for this compound is C16H15NO. The compound features a quinoline core structure with a methoxy-substituted phenyl group, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, related compounds have exhibited significant cytotoxicity against various cancer cell lines.
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- A study reported that compounds structurally similar to this compound demonstrated IC50 values as low as 0.12 μM against the MV-4-11 leukemia cell line, indicating potent activity against leukemia cells .
- Another investigation found that derivatives of quinolone compounds showed promising results against breast cancer cell lines (MCF-7) and leukemia cells (HL-60), with some exhibiting selective toxicity towards malignant cells over normal cells .
The mechanisms by which this compound exerts its anticancer effects include:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine site on β-tubulin, leading to mitotic arrest and subsequent apoptosis in cancer cells .
- Induction of Apoptosis : The compound has been associated with the downregulation of cyclins and cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by various structural modifications. Key findings include:
- Substituent Effects : The presence of electron-donating groups like methoxy on the phenyl ring enhances anticancer activity. For example, replacing methoxy with an ethoxy group resulted in a significant decrease in potency .
Compound Structure | IC50 (μM) | Cell Line | Comments |
---|---|---|---|
2-(2-Methoxyphenyl)-... | 0.12 | MV-4-11 | High selectivity towards cancer cells |
Related quinolone | 0.32 | COLO205 | Excellent antiproliferative activity |
Other derivatives | Varies | MCF-7, HL-60 | Effective against multiple cancer types |
Pharmacokinetics and Toxicity
Pharmacokinetic studies indicate that derivatives of this compound possess favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. Notably, these compounds generally show low cardiotoxicity and carcinogenic risk but may present challenges related to drug-drug interactions and mutagenicity .
Properties
Molecular Formula |
C16H15NO2 |
---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C16H15NO2/c1-19-16-9-5-3-7-12(16)14-10-15(18)11-6-2-4-8-13(11)17-14/h2-9,14,17H,10H2,1H3 |
InChI Key |
UTQLOQCHWMLWNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.